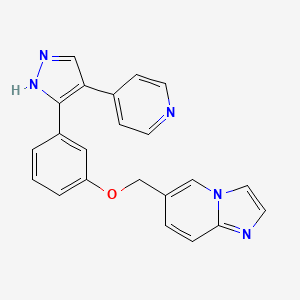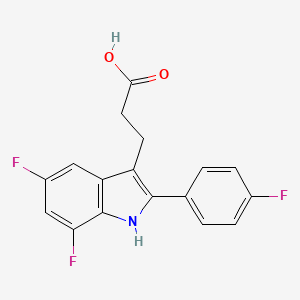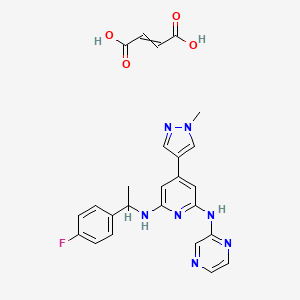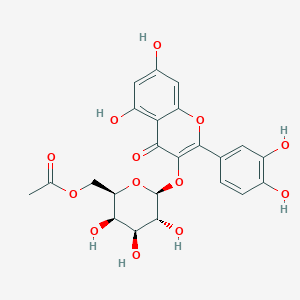
LolCDE-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LolCDE-IN-2 is a novel inhibitor targeting the ATP-binding cassette (ABC) transporter LolCDE, which is essential for lipoprotein trafficking in Gram-negative bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LolCDE-IN-2 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and continuous flow reactors. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
LolCDE-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including palladium on carbon and platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
LolCDE-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the mechanisms of lipoprotein trafficking in Gram-negative bacteria.
Biology: Employed in research to understand bacterial physiology and the role of lipoproteins in bacterial growth and antibiotic resistance.
Medicine: Investigated for its potential as a novel antibiotic to combat multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents and in the study of bacterial membrane proteins.
Mécanisme D'action
LolCDE-IN-2 exerts its effects by inhibiting the ABC transporter LolCDE, which is responsible for extracting and transporting lipoproteins in Gram-negative bacteria. The compound binds to the transporter, preventing the normal trafficking of lipoproteins and disrupting bacterial cell envelope biogenesis. This inhibition leads to the accumulation of lipoproteins in the inner membrane, ultimately affecting bacterial growth and viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
G0507: Another inhibitor of the LolCDE transporter, identified for its ability to bind to LolCDE and stimulate its ATPase activity.
Lolamicin: A selective inhibitor that targets the LolCDE complex and has shown efficacy against multidrug-resistant bacteria.
Uniqueness of LolCDE-IN-2
This compound is unique due to its specific binding affinity and mechanism of action. Unlike other inhibitors, this compound has been shown to effectively inhibit lipoprotein trafficking without significantly altering the bacterial membrane composition. This specificity makes it a promising candidate for further development as an antibacterial agent.
Propriétés
Formule moléculaire |
C22H17N5O |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
6-[[3-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C22H17N5O/c1-2-18(22-20(13-25-26-22)17-6-8-23-9-7-17)12-19(3-1)28-15-16-4-5-21-24-10-11-27(21)14-16/h1-14H,15H2,(H,25,26) |
Clé InChI |
YLDQINRBVJGXGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC2=CN3C=CN=C3C=C2)C4=C(C=NN4)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)





![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)



![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)
